molecular formula C10H12ClN3O2 B12807340 1-(2-Chloroethyl)-3-(3-methylphenyl)-1-nitrosourea CAS No. 15145-40-1

1-(2-Chloroethyl)-3-(3-methylphenyl)-1-nitrosourea

Cat. No.: B12807340
CAS No.: 15145-40-1
M. Wt: 241.67 g/mol
InChI Key: SKWQLUMSSVMUNN-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(3-methylphenyl)-1-nitrosourea is a chemical compound known for its potential applications in various fields, including medicine and industrial chemistry. This compound is characterized by the presence of a chloroethyl group, a methylphenyl group, and a nitrosourea moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-(3-methylphenyl)-1-nitrosourea typically involves the reaction of 3-methylphenyl isocyanate with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then nitrosated using a nitrosating agent like sodium nitrite in an acidic medium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-3-(3-methylphenyl)-1-nitrosourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrosourea moiety to amines.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the chloroethyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and related compounds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-Chloroethyl)-3-(3-methylphenyl)-1-nitrosourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.

    Medicine: Investigated for its potential use as an anticancer agent due to its ability to alkylate DNA and inhibit cell division.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(3-methylphenyl)-1-nitrosourea involves the alkylation of DNA, leading to the formation of cross-links and inhibition of DNA replication and transcription. This results in the disruption of cell division and induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and DNA repair.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea
  • 1-(2-Chloroethyl)-3-(4-methylphenyl)-1-nitrosourea
  • 1-(2-Chloroethyl)-3-(2-methylphenyl)-1-nitrosourea

Uniqueness

1-(2-Chloroethyl)-3-(3-methylphenyl)-1-nitrosourea is unique due to the specific positioning of the methyl group on the phenyl ring, which influences its reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetics, toxicity, and efficacy compared to other similar compounds.

Properties

CAS No.

15145-40-1

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(3-methylphenyl)-1-nitrosourea

InChI

InChI=1S/C10H12ClN3O2/c1-8-3-2-4-9(7-8)12-10(15)14(13-16)6-5-11/h2-4,7H,5-6H2,1H3,(H,12,15)

InChI Key

SKWQLUMSSVMUNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N(CCCl)N=O

Origin of Product

United States

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